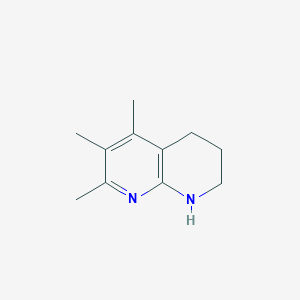

![molecular formula C8H8N4O2 B1530797 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1779764-91-8](/img/structure/B1530797.png)

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Vue d'ensemble

Description

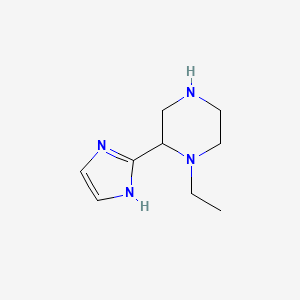

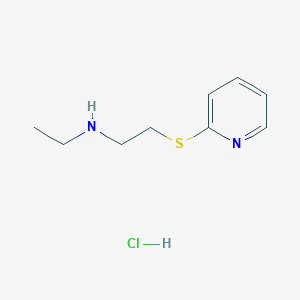

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a derivative of imidazo[1,2-b]pyridazine . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms . The compound also contains a carboxylic acid group and a methylamino group .Physical And Chemical Properties Analysis

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a solid at room temperature . The compound has a molecular weight of 163.14 . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) .Applications De Recherche Scientifique

Anticancer Agents

Compounds containing the imidazo[1,2-b]pyridazine scaffold, such as 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid , have been explored for their potential as anticancer agents. They are investigated for their ability to inhibit key pathways involved in cancer cell proliferation and survival. For instance, derivatives of this compound have shown promise in inhibiting the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis .

PI3Kα Inhibition

The PI3Kα signaling pathway plays a crucial role in various cellular physiological processes, including cell growth and metabolism. Aberrant activation of this pathway is a common feature in many cancers. Researchers have designed and synthesized derivatives of imidazo[1,2-b]pyridazine that act as PI3Kα inhibitors, showing submicromolar inhibitory activity against various tumor cell lines .

Agrochemicals

Imidazo[1,2-b]pyridazine derivatives are significant structural components in a number of agrochemicals. The synthesis and application of these compounds in the agricultural sector have been a subject of intense research, with the aim of developing more effective and safer pesticides and herbicides .

Optoelectronic Devices

The aromatic heterocycles class, which includes imidazo[1,2-b]pyridazine derivatives, has shown great potential in materials science, particularly in the development of optoelectronic devices. These compounds are being studied for their utility in creating more efficient and durable electronic components .

IL-17A Inhibition for Psoriasis Treatment

Imidazo[1,2-b]pyridazine compounds have been identified as potential IL-17A inhibitors. IL-17A is a cytokine that plays a role in inflammatory diseases. As such, derivatives of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid are being researched for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Drug Development

The imidazo[1,2-b]pyridazine scaffold is a versatile structure in drug development. It has been used to create a variety of drugs due to its reactivity and the ability to interact with multiple biological targets. This has led to the development of compounds with multifarious biological activities .

Mécanisme D'action

Target of Action

Imidazo[1,2-b]pyridazine derivatives have been associated with the inhibition of the tyrosine kinase 2 (tyk2) pseudokinase . TYK2 mediates the signaling of pro-inflammatory cytokines, making it a potential target for treating various immuno-inflammatory diseases .

Mode of Action

Imidazo[1,2-b]pyridazine derivatives have been found to inhibit the activity of tyk2 pseudokinase . This inhibition could potentially reduce the signaling of pro-inflammatory cytokines, thereby mitigating inflammation.

Biochemical Pathways

The inhibition of tyk2 pseudokinase can impact the jak-stat signaling pathway , which plays a crucial role in immune response and cell growth.

Pharmacokinetics

One study mentions the good microsomal stability of a related imidazo[1,2-b]pyridazine derivative , which could suggest similar properties for 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid.

Result of Action

The inhibition of tyk2 pseudokinase could potentially lead to a reduction in the signaling of pro-inflammatory cytokines, which may result in the mitigation of inflammation .

Propriétés

IUPAC Name |

6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMPEOZVUFGORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)